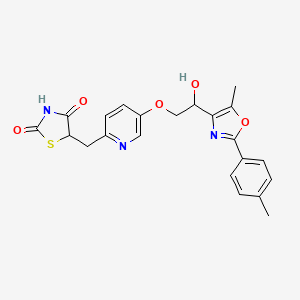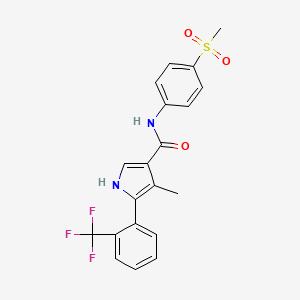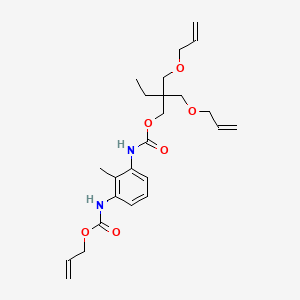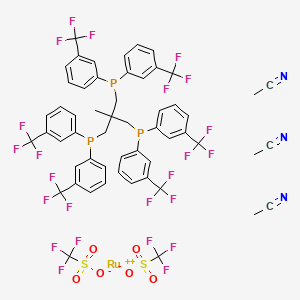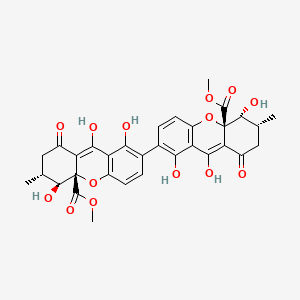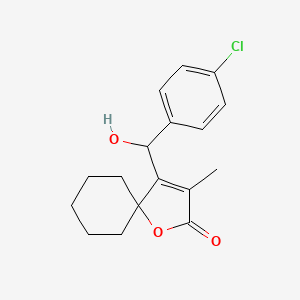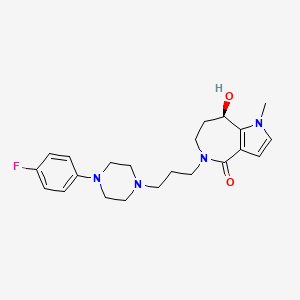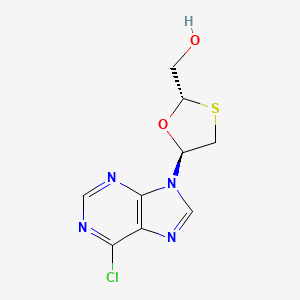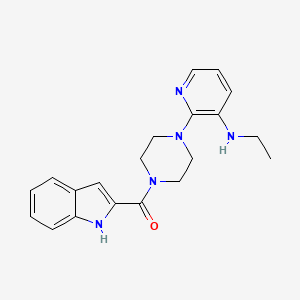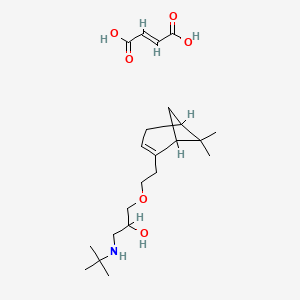![molecular formula C9H12O4 B12783075 (2R)-2-[(1S)-1-hydroxyethyl]-4-[(2S,3S)-3-methyloxiran-2-yl]-2H-furan-5-one](/img/structure/B12783075.png)
(2R)-2-[(1S)-1-hydroxyethyl]-4-[(2S,3S)-3-methyloxiran-2-yl]-2H-furan-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2R)-2-[(1S)-1-hydroxyethyl]-4-[(2S,3S)-3-methyloxiran-2-yl]-2H-furan-5-one is a complex organic molecule with a unique structure It features a furan ring, an epoxide group, and a hydroxyethyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(1S)-1-hydroxyethyl]-4-[(2S,3S)-3-methyloxiran-2-yl]-2H-furan-5-one typically involves multiple steps. One common method starts with the preparation of the furan ring, followed by the introduction of the hydroxyethyl group and the epoxide ring. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The exact methods would depend on the availability of starting materials and the desired scale of production.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-[(1S)-1-hydroxyethyl]-4-[(2S,3S)-3-methyloxiran-2-yl]-2H-furan-5-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The epoxide ring can be reduced to form a diol.
Substitution: The epoxide ring can undergo nucleophilic substitution to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to open the epoxide ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group would yield a ketone, while reduction of the epoxide ring would yield a diol.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2R)-2-[(1S)-1-hydroxyethyl]-4-[(2S,3S)-3-methyloxiran-2-yl]-2H-furan-5-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound can be used to study enzyme mechanisms and metabolic pathways. Its ability to undergo various chemical reactions makes it a valuable tool for probing biological systems.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique reactivity profile makes it suitable for various industrial processes.
Mecanismo De Acción
The mechanism of action of (2R)-2-[(1S)-1-hydroxyethyl]-4-[(2S,3S)-3-methyloxiran-2-yl]-2H-furan-5-one involves its interaction with specific molecular targets. The epoxide ring can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins or DNA. This can result in the modulation of enzyme activity or gene expression, depending on the specific target and context.
Comparación Con Compuestos Similares
Similar Compounds
Epoxides: Compounds with similar epoxide rings, such as ethylene oxide and propylene oxide.
Furan Derivatives: Compounds with furan rings, such as furfural and furan-2-carboxylic acid.
Hydroxyethyl Derivatives: Compounds with hydroxyethyl groups, such as ethylene glycol and 2-hydroxyethyl methacrylate.
Uniqueness
What sets (2R)-2-[(1S)-1-hydroxyethyl]-4-[(2S,3S)-3-methyloxiran-2-yl]-2H-furan-5-one apart is its combination of functional groups. The presence of both an epoxide and a furan ring in the same molecule provides unique reactivity and potential for diverse applications. This makes it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C9H12O4 |
|---|---|
Peso molecular |
184.19 g/mol |
Nombre IUPAC |
(2R)-2-[(1S)-1-hydroxyethyl]-4-[(2R,3S)-3-methyloxiran-2-yl]-2H-furan-5-one |
InChI |
InChI=1S/C9H12O4/c1-4(10)7-3-6(9(11)13-7)8-5(2)12-8/h3-5,7-8,10H,1-2H3/t4-,5-,7+,8-/m0/s1 |
Clave InChI |
VMLNPJDEXLLCQG-MGVQOFIGSA-N |
SMILES isomérico |
C[C@H]1[C@H](O1)C2=C[C@@H](OC2=O)[C@H](C)O |
SMILES canónico |
CC1C(O1)C2=CC(OC2=O)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


